
3-(3,4-Dimethoxyphenyl)-4-(4-phenoxyanilino)-3-buten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethoxyphenyl)-4-(4-phenoxyanilino)-3-buten-2-one, commonly referred to as DMPB, is a phenyl-substituted heterocyclic compound that has recently been the focus of a great deal of scientific research due to its potential applications in a variety of fields. DMPB is a highly potent compound that has been found to possess a number of beneficial properties, including anti-inflammatory, anti-oxidative, and anti-cancer activity. In addition, DMPB has been found to possess a number of unique biochemical and physiological effects, making it an attractive target for further research and development.
Applications De Recherche Scientifique
Molecular Synthesis and Chemical Properties
- Phenolic compounds, including derivatives of dimethoxyphenyl structures, have been studied for their roles in Agrobacterium-mediated gene transfer, highlighting their potential in plant genetic engineering (Joubert et al., 2002). Such research underscores the broader relevance of these compounds in biotechnology.
- Studies on the Knoevenagel condensation of dimethoxyphenylacetaldehyde with ethyl hydrogen malonate provide insights into synthetic pathways that could be relevant for manipulating similar compounds (Zhao Ya, 1997). This highlights the compound's relevance in synthetic organic chemistry.
- Azo-coupling reactions involving dimethoxyphenol derivatives demonstrate the versatility of these compounds in synthesizing novel materials with potential applications in dyes and sensing technologies (Micheletti et al., 2020).
Biological Applications and Antioxidant Properties
- The enzymatic modification of dimethoxyphenol to synthesize dimers with high antioxidant capacity suggests the potential of similar compounds in developing antioxidants (Adelakun et al., 2012). This area of research could extend to the study of various phenolic compounds for their health-related benefits.
- Research on phenol derivatives, including dimethoxyphenyl variants, has identified molecules with potent antioxidant profiles, indicating the potential therapeutic applications of such compounds (Artunç et al., 2020).
Material Science and Photophysical Properties
- Photophysical studies of substituted diarylethenes, including dimethoxycyano-substituted derivatives, reveal the potential for these compounds in developing materials with unique optical properties (Singh and Kanvah, 2001). Such research may be relevant to the development of sensors, organic electronics, and photonic devices.
Propriétés
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-4-(4-phenoxyanilino)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-17(26)22(18-9-14-23(27-2)24(15-18)28-3)16-25-19-10-12-21(13-11-19)29-20-7-5-4-6-8-20/h4-16,25H,1-3H3/b22-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQBUTCVNIUKOJ-CJLVFECKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC=C(C=C1)OC2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\NC1=CC=C(C=C1)OC2=CC=CC=C2)/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-4-(4-phenoxyanilino)-3-buten-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

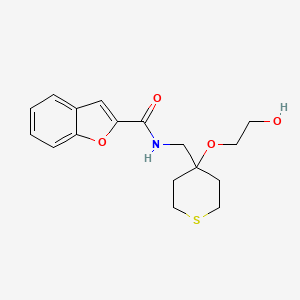
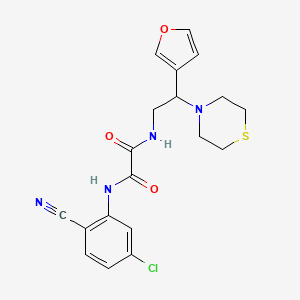
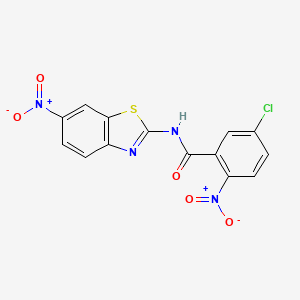

![[3-(Chloromethyl)phenyl]-imino-oxo-propyl-lambda6-sulfane;hydrochloride](/img/structure/B2568077.png)
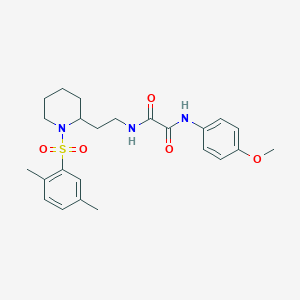
![N-[4-(diethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2568080.png)
![1-(3-Chloro-4-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2568081.png)
![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2568082.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide](/img/structure/B2568087.png)
![(2R,3R)-2-[2-(Trifluoromethyl)phenyl]oxolane-3-carboxylic acid](/img/structure/B2568088.png)
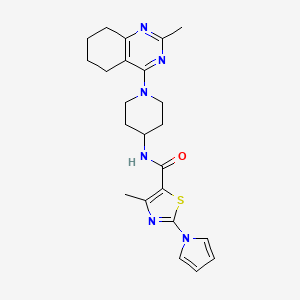
![N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2568093.png)